![molecular formula C18H26N2O5S B1383626 叔丁基3,5-二氢-2H-螺[苯并[B][1,4,5]氧噻唑环辛-4,4-哌啶]-1-羧酸酯1,1-二氧化物 CAS No. 1251004-16-6](/img/structure/B1383626.png)
叔丁基3,5-二氢-2H-螺[苯并[B][1,4,5]氧噻唑环辛-4,4-哌啶]-1-羧酸酯1,1-二氧化物
描述
“Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide” is a synthetic aromatic organic compound . It has a molecular weight of 382.48 and its IUPAC name is tert-butyl 2,3-dihydro-5H-spiro [benzo [b] [1,4,5]oxathiazocine-4,4’-piperidine]-1’-carboxylate 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its IUPAC name. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 382.48 . It’s recommended to be stored at a temperature of 28 C . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .科学研究应用
抗高血压活性
- Clark 等人(1983 年)的一项研究合成了一系列与叔丁基 3,5-二氢-2H-螺[苯并[B][1,4,5]氧噻唑环辛-4,4-哌啶]-1-羧酸酯 1,1-二氧化物相似的化合物,并评估了它们的抗高血压活性。他们发现某些衍生物作为潜在抗高血压药物显示出有希望的结果(Clark 等人,1983)。
抗 HIV 活性
- 阿尔瓦雷斯等人(1994 年)报道了叔丁基 3,5-二氢-2H-螺[苯并[B][1,4,5]氧噻唑环辛-4,4-哌啶]-1-羧酸酯 1,1-二氧化物的衍生物的合成和评估,用于抗 HIV-1 活性。他们发现某些衍生物表现出有效的抗 HIV-1 活性(阿尔瓦雷斯等人,1994)。
诺西普汀拮抗剂的合成
- 乔纳等人(2009 年)描述了一种衍生物的有效合成方法,该衍生物是诺西普汀拮抗剂(一种止痛药)合成中的一种有用的中间体(乔纳等人,2009)。
螺-氮丙啶和螺-环氧吲哚的开发
- 哈吉拉等人(2019 年)使用与叔丁基 3,5-二氢-2H-螺[苯并[B][1,4,5]氧噻唑环辛-4,4-哌啶]-1-羧酸酯 1,1-二氧化物相关的化合物,开发了螺-氮丙啶和螺-环氧吲哚的区域选择性 C3 过氧化,从而能够合成新型有机化合物(哈吉拉等人,2019)。
抗癌药物的中间体
- 张等人(2018 年)合成了叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H) -羧酸酯,这是小分子抗癌药物的重要中间体,表明相关化合物在癌症治疗中的潜力(张等人,2018)。
属性
IUPAC Name |
tert-butyl 1,1-dioxospiro[3,5-dihydro-2H-6,1λ6,2-benzoxathiazocine-4,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-17(2,3)25-16(21)20-10-8-18(9-11-20)12-19-26(22,23)15-7-5-4-6-14(15)24-13-18/h4-7,19H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWSUKYKVIGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNS(=O)(=O)C3=CC=CC=C3OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。